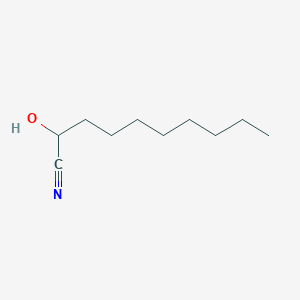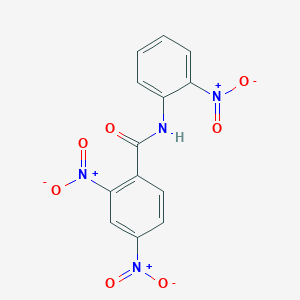
2,4-dinitro-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-N-(2-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H8N4O7 It is characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, as well as an additional nitro group on the phenyl ring attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitro-N-(2-nitrophenyl)benzamide typically involves the acylation of 2,4-dinitroaniline with 2-nitrobenzoyl chloride in the presence of a catalyst. One common method uses ferric chloride as a catalyst in a solvent medium such as chlorobenzene or toluene. The reaction is conducted at elevated temperatures, and the product is precipitated by cooling the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of solid acid catalysts, such as acidic clays or ion exchange resins, can improve the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- 2,4-dinitro-N-(3-nitrophenyl)benzamide
- 2,4-dinitro-N-(4-nitrophenyl)benzamide
- 2,4-dichloro-N-(2-nitrophenyl)benzamide
Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research .
Propiedades
Fórmula molecular |
C13H8N4O7 |
|---|---|
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
2,4-dinitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-10-3-1-2-4-11(10)16(21)22)9-6-5-8(15(19)20)7-12(9)17(23)24/h1-7H,(H,14,18) |
Clave InChI |
ZRVLRHOWKLIQPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


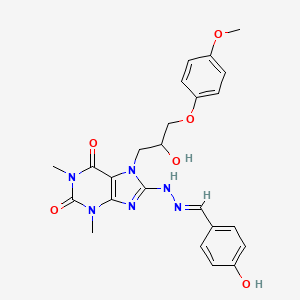
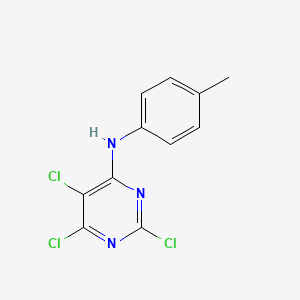


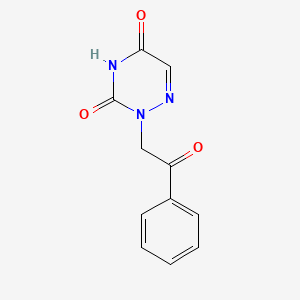

![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)

![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
